(1,4-Oxazepan-7-yl)methanol
Overview
Description
(1,4-Oxazepan-7-yl)methanol is a chemical compound with the molecular formula C6H13NO2. It is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom in the ring structure. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-Oxazepan-7-yl)methanol can be synthesized through various synthetic routes. One common method involves the cyclization of amino alcohols with epoxides under acidic or basic conditions. For instance, the reaction of 2-aminoethanol with ethylene oxide in the presence of a catalyst can yield 1,4-oxazepan-7-ylmethanol .
Industrial Production Methods
In industrial settings, the production of 1,4-oxazepan-7-ylmethanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. Catalysts such as Lewis acids or bases are commonly employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
(1,4-Oxazepan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of oxazepanone derivatives.
Reduction: Formation of oxazepane derivatives.
Substitution: Formation of halogenated oxazepan derivatives.
Scientific Research Applications
(1,4-Oxazepan-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-oxazepan-7-ylmethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1,4-Oxazepan-7-yl)methanol Hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
1,4-Oxazepine-7-methanol: A structurally similar compound with a different ring size and reactivity.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This makes it a valuable building block in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
1,4-oxazepan-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-1-2-7-3-4-9-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFUJCNHFVZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627860-89-3 | |
Record name | 1,4-oxazepan-7-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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